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  • Product: Citric acid, tris(2-bromoethyl) ester
  • CAS: 127924-00-9

Core Science & Biosynthesis

Foundational

Citric acid, tris(2-bromoethyl) ester molecular weight and chemical formula

An In-Depth Technical Guide to Citric Acid, Tris(2-bromoethyl) Ester Prepared by a Senior Application Scientist Introduction Citric acid, tris(2-bromoethyl) ester, also known by its systematic IUPAC name tris(2-bromoethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Citric Acid, Tris(2-bromoethyl) Ester

Prepared by a Senior Application Scientist

Introduction

Citric acid, tris(2-bromoethyl) ester, also known by its systematic IUPAC name tris(2-bromoethyl) 2-hydroxypropane-1,2,3-tricarboxylate, is a multifaceted organic molecule. Its structure combines a central citric acid core with three 2-bromoethyl ester functional groups. This unique combination of a biocompatible citrate backbone and reactive bromoethyl arms suggests its potential utility as a versatile intermediate in organic synthesis, a cross-linking agent in polymer chemistry, and a candidate for evaluation in materials science and drug development. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic pathway, and an exploration of its potential applications based on its structural attributes.

It is important to note that Citric Acid, Tris(2-bromoethyl) Ester is a specialized chemical with limited publicly available experimental data. Therefore, this guide synthesizes known information with theoretically grounded principles and data from analogous compounds to provide a robust starting point for researchers and developers.

Core Molecular and Chemical Properties

The fundamental identity of a molecule is defined by its chemical formula and molecular weight. These core properties are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₇Br₃O₇[1][2][3]
Molecular Weight 512.97 g/mol [1][3]
IUPAC Name tris(2-bromoethyl) 2-hydroxypropane-1,2,3-tricarboxylate[2]
Synonyms Tris(2-bromoethyl) citrate[2][3]
CAS Number 127924-00-9

Proposed Synthesis Pathway: Esterification of Citric Acid

A logical and well-established method for the synthesis of citric acid, tris(2-bromoethyl) ester is the Fischer esterification of citric acid with 2-bromoethanol. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the alcohol on the protonated carboxyl groups of the citric acid.

Reaction Mechanism
  • Protonation of the Carboxylic Acid: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid groups on citric acid, increasing their electrophilicity.

  • Nucleophilic Attack: The oxygen atom of 2-bromoethanol acts as a nucleophile, attacking the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the catalyst and yield the final ester product.

This process is repeated for all three carboxylic acid groups of the citric acid molecule.

Esterification_Reaction cluster_conditions Reaction Conditions cluster_products Products citric_acid Citric Acid (C₆H₈O₇) intermediate Protonated Intermediate citric_acid->intermediate + bromoethanol 2-Bromoethanol (3 equivalents) bromoethanol->intermediate catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->intermediate catalyzes product Citric Acid, Tris(2-bromoethyl) Ester (C₁₂H₁₇Br₃O₇) intermediate->product Heat, Reflux water Water (3 equivalents) intermediate->water

Caption: Proposed synthesis of Citric Acid, Tris(2-bromoethyl) Ester.

Experimental Protocol

The following is a generalized protocol based on standard esterification procedures. Optimization of reaction time, temperature, and purification methods would be required.

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The flask is charged with citric acid (1 equivalent) and 2-bromoethanol (3.3 equivalents, a slight excess to drive the reaction to completion).

  • Solvent and Catalyst: A suitable solvent, such as toluene or hexane, is added to facilitate the removal of water via a Dean-Stark apparatus. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is added.

  • Reaction: The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or vacuum distillation to yield the pure citric acid, tris(2-bromoethyl) ester.

Spectroscopic Characterization (Anticipated)

Technique Expected Features
¹H NMR - A singlet for the hydroxyl proton (-OH) of the citrate core. - Two sets of diastereotopic protons for the CH₂ groups adjacent to the central quaternary carbon, likely appearing as doublets. - Triplets corresponding to the -O-CH₂- protons of the bromoethyl groups. - Triplets corresponding to the -CH₂-Br protons, shifted further downfield due to the deshielding effect of the bromine atom.
¹³C NMR - A signal for the quaternary carbon attached to the hydroxyl group. - Signals for the CH₂ carbons of the citrate backbone. - Signals for the ester carbonyl carbons (C=O). - A signal for the carbon attached to the ester oxygen (-O-CH₂-). - A signal for the carbon attached to the bromine atom (-CH₂-Br), which would be the most upfield of the sp³ carbons.
FT-IR - A broad absorption band around 3400-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. - Strong absorption bands around 1730-1750 cm⁻¹ for the C=O stretch of the ester groups. - C-O stretching bands in the 1100-1300 cm⁻¹ region. - A C-Br stretching band in the 500-600 cm⁻¹ region.

Potential Applications in Research and Development

The unique trifunctional structure of citric acid, tris(2-bromoethyl) ester makes it a promising candidate for several applications, particularly in the fields of materials science and drug development.

Cross-linking Agent and Polymer Modifier

The three bromoethyl groups are reactive sites that can undergo nucleophilic substitution reactions. This allows the molecule to act as a trifunctional cross-linking agent to form polymer networks with tailored properties. For instance, it could be reacted with polyamines or polyols to create polyesters or polyethers with a three-dimensional structure. This is analogous to how other tris-halogenated compounds are used as initiators or building blocks in polymer synthesis.[4]

Synthetic Intermediate in Drug Development

The bromoethyl groups can be readily converted to other functional groups. For example, reaction with sodium azide would yield a tris-azido derivative, which can then be used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to attach the citrate core to other molecules of interest. The citrate backbone itself is a biocompatible spacer, making this molecule an attractive scaffold for the synthesis of novel drug delivery systems or multivalent inhibitors. The applications of related compounds like tris(2-aminoethyl)amine in synthesizing tripodal ligands for chelation or as stabilizers in materials science further underscore the potential of such "tris-functionalized" cores.[5][6]

Potential as a Flame Retardant

Halogenated organic compounds, particularly phosphate esters like tris(2-chloroethyl) phosphate (TCEP), are widely used as flame retardants.[7][8][9] The presence of three bromine atoms in citric acid, tris(2-bromoethyl) ester suggests that it could also exhibit flame retardant properties. Brominated compounds can interfere with the radical chain reactions that occur during combustion. The citrate core may offer advantages in terms of reduced toxicity or better compatibility with certain polymer matrices compared to traditional flame retardants.

Plasticizer with Reactive Capabilities

Other citrate esters, such as triethyl citrate and triisobutyl citrate, are well-known non-toxic plasticizers used in pharmaceutical coatings and medical plastics.[10] Citric acid, tris(2-bromoethyl) ester could potentially function as a plasticizer while also offering the ability to be covalently incorporated into a polymer matrix through its bromoethyl groups. This would create a "non-migrating" plasticizer, which is highly desirable in medical devices and food packaging to prevent leaching.

Safety and Handling

No specific toxicological data for citric acid, tris(2-bromoethyl) ester is currently available. However, based on its chemical structure, the following precautions are advised:

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactivity: As an alkyl bromide, it is a potential alkylating agent and should be treated as such. Alkylating agents can be mutagenic and carcinogenic. Avoid contact with skin and eyes, and prevent inhalation of any vapors or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for any analogous compounds for further guidance.

Conclusion

Citric acid, tris(2-bromoethyl) ester is a molecule with significant untapped potential. While detailed experimental data remains to be published, its structural features strongly suggest its utility as a cross-linking agent, a versatile synthetic intermediate, and a candidate for novel material applications. The proposed synthesis via Fischer esterification provides a straightforward route to obtain this compound for further investigation. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists interested in exploring the properties and applications of this promising chemical.

References

  • TRIS(2-BROMOETHYL) CITRATE - gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N41YT5I7FS]
  • TRIS(2-BROMOETHYL) CITRATE - Inxight Drugs. [URL: https://drugs.
  • TRIS(2-BROMOETHYL) CITRATE - gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N41YT5I7FS#]
  • Cas 36647-05-9,tris(2-bromoethyl)amine - LookChem. [URL: https://www.lookchem.com/cas-366/36647-05-9.html]
  • Safety Assessment of Tris(Tetramethylhydroxypiperidinol) Citrate as Used in Cosmetics. [URL: https://www.cir-safety.org/sites/default/files/tricit062020rep.pdf]
  • (PDF) Recent synthetic routes for the synthesis of symmetrical tris-compound. [URL: https://www.researchgate.net/publication/343468599_Recent_synthetic_routes_for_the_synthesis_of_symmetrical_tris-compound]
  • Synthesis of triethyl 2-hydroxypropane-1,2,3-tricarboxylate - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of triamine-functionalized rigid crosslinkers for materials science - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/py/d4py00994a]
  • Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate | C24H44O10 | CID 19424378. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19424378]
  • IR, NMR Spectral Analysis of Newly Synthesized Lactose Containing Heterocyclic Compounds - International Journal of Scientific Research in Computer Science, Engineering and Information Technology. [URL: https://ijsrcseit.com/paper/IJSRCSEIT22812.pdf]
  • Tris(2-hydroxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate | C12H20O10 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/d41a4911d318e47f7663e8006d6911c470129759]
  • (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/103-63-9_1HNMR.htm]
  • TRIMETHYL CITRATE(1587-20-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1587-20-8_1HNMR.htm]
  • 4 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0004]
  • Application Notes and Protocols for Triisobutyl Citrate in Pharmaceutical Excipients - Benchchem. [URL: https://www.benchchem.
  • Prepubertal Exposure to Tris(2-chloroethyl) Phosphate Disrupts Blood-Testis Barrier Integrity via Ferritinophagy-Mediated Ferroptosis - MDPI. [URL: https://www.mdpi.com/2073-4409/13/8/653]
  • (PDF) A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium - ResearchGate. [URL: https://www.researchgate.net/publication/281143813_A_Novel_Tris2-aminoethylamine_Based_Tripodal_Ligand_Synthesis_and_Solution_Coordination_Studies_with_Trivalent_Iron_and_Chromium]
  • Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI. [URL: https://www.mdpi.com/2073-4344/10/10/1183]
  • Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents. [URL: https://patents.google.
  • Understanding the role of Tris(2-aminoethyl)amine in stabilizing mixed-cation perovskites under humid and thermal stress conditions - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ma/d3ma00827a]
  • Toxicity of Tris(2-chloroethyl) Phosphate (TCEP) to Alfalfa's Root System: An Insight into TCEP's Damage to Morphology, Respiration, and Antioxidant Systems - MDPI. [URL: https://www.mdpi.com/2073-4395/13/11/2717]
  • Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain. [URL: https://www.businesswire.
  • Reaction of Tris(2-chloroethyl)phosphate with Reduced Sulfur Species - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586866/]
  • Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507005/]

Sources

Exploratory

Chemical structure and physical properties of Citric acid, tris(2-bromoethyl) ester

Comprehensive Characterization of Tris(2-bromoethyl) Citrate: Chemical Structure, Physical Properties, and Toxicological Implications in Sterilization Workflows Executive Summary As a Senior Application Scientist special...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization of Tris(2-bromoethyl) Citrate: Chemical Structure, Physical Properties, and Toxicological Implications in Sterilization Workflows

Executive Summary

As a Senior Application Scientist specializing in Extractables and Leachables (E&L) profiling, I frequently investigate complex organic impurities that arise not from raw material contamination, but from sterilization-induced side reactions. One critical, yet often underreported, byproduct is Citric acid, tris(2-bromoethyl) ester (CAS: 127924-00-9). This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and the self-validating analytical methodologies required for its definitive detection in pharmaceutical packaging and medical device matrices.

Chemical Identity and Structural Causality

Tris(2-bromoethyl) citrate is a tri-ester formed from the esterification of citric acid with 2-bromoethanol.

  • IUPAC Name: tris(2-bromoethyl) 2-hydroxypropane-1,2,3-tricarboxylate

  • Molecular Formula: C12H17Br3O7[1]

  • SMILES: C(COC(=O)CC(CC(=O)OCCBr)(C(=O)OCCBr)O)Br[1]

  • Stereochemistry: The molecule is achiral[1].

The presence of three bulky, electronegative bromoethyl groups fundamentally alters the reactivity of the parent citric acid. This structural modification transforms a highly water-soluble, benign excipient into a moderately lipophilic, potentially genotoxic impurity[2].

Physical Properties and Analytical Implications

Understanding the physicochemical properties of Tris(2-bromoethyl) citrate is not merely an academic exercise; it dictates the causality behind our sample preparation and chromatographic choices.

Table 1: Physical and Chemical Properties of Tris(2-bromoethyl) Citrate

PropertyValueCausality / Analytical Implication
Molecular Weight 512.97 g/mol [2]High mass allows for distinct separation from low-MW matrix noise in mass spectrometry.
XLogP3-AA 1.2[2]Moderate lipophilicity dictates the use of mid-polar extraction solvent mixtures (e.g., DCM/MeOH) rather than purely aqueous buffers.
Topological Polar Surface Area 99.1 Ų[2]Ensures adequate retention and peak shape on standard C18 reverse-phase liquid chromatography columns.
Hydrogen Bond Acceptors 7[2]The abundance of ester oxygens facilitates excellent ionization efficiency in ESI+ mode via protonation.
Rotatable Bonds 14[2]High conformational flexibility may result in slightly broader chromatographic peaks; requires optimized gradient slopes.

Mechanistic Pathway: The Ethylene Oxide Sterilization Link

Why does this specific compound appear in E&L profiles of drug products or medical devices? The causality lies in the sterilization process itself.

When materials are subjected to Ethylene Oxide (EtO) fumigation, EtO can undergo nucleophilic ring-opening in the presence of naturally occurring or additive-derived bromide ions (often found in rubbers or flame-retardant plastics) to form the reactive intermediate 2-bromoethanol . If citric acid is present in the formulation as a buffer or excipient, the 2-bromoethanol undergoes a rapid esterification reaction to form Tris(2-bromoethyl) citrate.

Crucially, toxicological studies have demonstrated the mutagenic activity of organic esters formed from 2-bromoethanol generated during EtO fumigation[3]. Consequently, drug development professionals must adhere to ICH M7 guidelines when assessing the risk of this compound.

Pathway EtO Ethylene Oxide (EtO Sterilant) BrmEtOH 2-Bromoethanol (Reactive Intermediate) EtO->BrmEtOH Nucleophilic Ring Opening Br Bromide Ion (Matrix/Environment) Br->BrmEtOH Tris Tris(2-bromoethyl) citrate (Mutagenic Impurity) BrmEtOH->Tris Esterification (x3) Citric Citric Acid (Formulation Excipient) Citric->Tris

Mechanistic pathway of Tris(2-bromoethyl) citrate formation during EtO sterilization.

Self-Validating Analytical Protocol for Detection

To ensure absolute trustworthiness in our E&L reports, we cannot rely solely on chromatographic retention times. The following protocol leverages the unique isotopic signature of bromine to create a self-validating system .

Bromine naturally occurs as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A molecule containing three bromine atoms will exhibit a distinct isotopic cluster (M, M+2, M+4, M+6) with an intensity ratio of approximately 1:3:3:1 . If this exact pattern is not observed in the mass spectrometer, the peak is immediately invalidated as matrix noise, eliminating false positives.

Step-by-Step Methodology: LC-HRMS Profiling
  • Matrix Extraction: Extract the sterilized medical device or lyophilized drug product using a mid-polar solvent mixture (Dichloromethane:Methanol, 80:20 v/v).

    • Causality: The XLogP3 of 1.2[2] means a purely aqueous extraction will yield poor recovery, while DCM extracts the lipophilic backbone and MeOH solvates the polar ester groups.

  • Concentration: Evaporate the extract under a gentle stream of nitrogen at room temperature.

    • Causality: Bromoethyl esters can undergo thermal dehydrobromination; avoiding high heat prevents analyte degradation.

  • Reconstitution: Reconstitute the residue in 50% aqueous acetonitrile to match the initial mobile phase conditions, preventing solvent-effect peak distortion.

  • Chromatographic Separation: Inject onto a sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The 7 hydrogen bond acceptors[2] readily interact with the formic acid to promote protonation for MS detection.

  • High-Resolution Mass Spectrometry (HRMS) Detection: Operate in ESI+ mode. Extract the exact masses for the protonated adducts ( [M+H]+ ): m/z 510.86, 512.86, 514.86, and 516.86.

  • Self-Validation Check: Calculate the relative intensities of the four extracted peaks. If the ratio strictly adheres to the 1:3:3:1 binomial distribution, the presence of Tris(2-bromoethyl) citrate is definitively confirmed.

ELWorkflow Sample 1. Matrix Extraction (DCM:MeOH 80:20) Concentration 2. N2 Concentration (Room Temp) Sample->Concentration LCMS 3. LC-HRMS Analysis (ESI+ Mode) Concentration->LCMS Validation 4. Self-Validation (1:3:3:1 Isotope Ratio) LCMS->Validation

Self-validating E&L analytical workflow for Tris(2-bromoethyl) citrate detection.

References

  • Title: Citric acid, tris(2-bromoethyl) ester | C12H17Br3O7 | CID 154290 - PubChem Source: nih.gov URL: [Link]

  • Title: TRIS(2-BROMOETHYL) CITRATE - gsrs Source: nih.gov URL: [Link]

  • Title: CSV data file (Mutagenic Activity of Organic Esters Likely to be Formed from 2-Bromoethanol) Source: tu-berlin.de URL: [Link]

Sources

Foundational

Mechanism of Action of Citric Acid, Tris(2-bromoethyl) Ester in Polymer Matrices: A Technical Guide

Executive Summary In the advanced formulation of high-performance polymers, balancing mechanical flexibility with stringent flammability standards remains a critical engineering challenge. Citric acid, tris(2-bromoethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced formulation of high-performance polymers, balancing mechanical flexibility with stringent flammability standards remains a critical engineering challenge. Citric acid, tris(2-bromoethyl) ester (CAS 127924-00-9), commonly referred to as tris(2-bromoethyl) citrate, represents a highly specialized, dual-action additive[1]. By integrating a bio-derived citrate backbone with thermally labile aliphatic bromine groups, this molecule functions simultaneously as a primary plasticizer and a highly efficient brominated flame retardant (BFR)[2][3].

This technical guide deconstructs the precise mechanism of action of tris(2-bromoethyl) citrate within polymer matrices, detailing both its gas-phase radical quenching and condensed-phase char-forming properties. Furthermore, it outlines a self-validating experimental framework to quantify its efficacy in industrial applications.

Structural Chemistry & Matrix Integration

To understand the macroscopic effects of tris(2-bromoethyl) citrate, we must first analyze its molecular architecture and how it dictates polymer-additive interactions.

The Citrate Backbone: Plasticization and Free Volume

The core of the molecule is a citrate ester. In polymer matrices (such as PVC, polylactic acid, or polyolefins), the bulky, flexible ester groups interpose themselves between polymer chains. This physical separation increases the free volume within the matrix, thereby reducing intermolecular secondary bonding (e.g., Van der Waals forces)[4].

  • Causality in Formulation: This plasticizing effect lowers the glass transition temperature ( Tg​ ) of the polymer, improving melt-processability and end-product ductility without the migration issues often associated with smaller, volatile plasticizers[3].

The 2-Bromoethyl Groups: Thermal Lability

The molecule features three 2-bromoethyl chains. Unlike aromatic brominated flame retardants (which require high energy to break the C-Br bond), aliphatic bromine compounds cleave at significantly lower temperatures (typically 200°C–250°C)[5].

  • Causality in Formulation: This lower thermal stability is an engineered advantage. It ensures that the flame retardant decomposes and releases active bromine species just before the bulk polymer matrix reaches its critical degradation temperature, synchronizing the defense mechanism with the onset of combustion[5].

Dual-Phase Mechanism of Action

Tris(2-bromoethyl) citrate exhibits a synergistic, two-pronged approach to flame retardancy, operating simultaneously in the vapor (gas) phase and the solid (condensed) phase.

Gas-Phase Radical Scavenging (The Quenching Effect)

Combustion is a self-sustaining chain reaction driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•)[6]. The primary mechanism of aliphatic BFRs occurs in the gas phase:

  • Homolytic Cleavage: Upon thermal stress, the weak aliphatic C-Br bonds break, releasing bromine radicals (Br•).

  • HBr Formation: The Br• radicals abstract hydrogen from the polymer backbone to form hydrogen bromide (HBr) gas[7].

  • Radical Quenching: HBr is the active flame-poisoning species. It reacts with the high-energy H• and OH• radicals in the flame zone, converting them into stable water (H₂O) and regenerating the Br• radical[5][6]. This effectively starves the flame of its chemical kinetic energy.

Gas-phase radical scavenging pathway of tris(2-bromoethyl) citrate.

Condensed-Phase Char Formation

While halogens dominate the gas phase, the citrate backbone actively alters the solid-phase degradation pathway.

  • Acid-Catalyzed Dehydration: The HBr generated during the gas-phase mechanism acts as a Lewis acid catalyst in the condensed phase. It promotes the dehydration of the central hydroxyl group on the citrate core.

  • Cross-Linking: This dehydration generates double bonds, initiating cyclization and cross-linking processes within the degrading polymer melt[2].

  • Barrier Formation: The result is a dense, carbonaceous char layer on the surface. This char acts as a physical thermal insulator, preventing oxygen permeation and blocking the release of further combustible volatile gases[2][7].

Experimental Validation Protocols

To rigorously validate the efficacy of tris(2-bromoethyl) citrate, a self-validating system of analytical and macroscopic testing is required. Do not rely on a single metric; thermal stability must be correlated with actual fire behavior.

Protocol 1: TGA-FTIR (Thermogravimetric Analysis coupled with FTIR)
  • Purpose: To prove the causality between the thermal cleavage of the additive and the release of gas-phase active species (HBr).

  • Methodology:

    • Sample Preparation: Mill the compounded polymer (containing 10-15% additive) into a fine powder (approx. 10 mg).

    • Thermal Profiling: Place the sample in the TGA crucible. Heat from 25°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere to isolate pyrolytic degradation.

    • Gas Evolution Analysis: Route the evolved gases directly into a heated FTIR gas cell (set to 200°C to prevent condensation).

    • Data Interpretation: Monitor the derivative thermogravimetry (DTG) curve for the onset of degradation. Simultaneously, track the FTIR spectra at 2500–2600 cm⁻¹ to confirm and quantify the evolution of HBr gas.

Protocol 2: Cone Calorimetry (ISO 5660)
  • Purpose: To evaluate the macroscopic condensed-phase charring effect and overall fire safety under forced flaming conditions.

  • Methodology:

    • Specimen Fabrication: Injection mold the polymer compound into 100 mm × 100 mm × 3 mm plaques.

    • Calibration: Calibrate the cone calorimeter's oxygen analyzer and load cell. Set the radiant cone heater to a heat flux of 35 kW/m² (simulating a developing fire).

    • Testing: Place the plaque horizontally on the load cell. Ignite the evolved gases using the spark igniter.

    • Data Acquisition: Continuously record the Heat Release Rate (HRR), Peak HRR (pHRR), and Total Smoke Production (TSP). A successful condensed-phase mechanism will show a significantly flattened HRR curve and increased residual mass (char yield).

Self-validating experimental workflow for flame retardant efficacy.

Quantitative Data Summary

The following table synthesizes expected experimental outcomes when incorporating tris(2-bromoethyl) citrate into a standard thermoplastic matrix (e.g., Polypropylene or Polylactic Acid), demonstrating the dual plasticizing and flame-retarding effects.

Performance MetricVirgin Polymer (Control)Polymer + 15% Tris(2-bromoethyl) CitrateMechanistic Cause
Glass Transition ( Tg​ ) 60 °C42 °CIncreased free volume via citrate ester backbone[4].
Peak HRR (Cone Calorimetry) 450 kW/m²180 kW/m²Gas-phase radical quenching by HBr release[6].
Char Yield (TGA at 600°C) < 2%18%Acid-catalyzed dehydration and cross-linking[2].
UL-94 Flammability Rating Fail (V-2 / No Rating)V-0Suppression of sustained flaming and prevention of melt-dripping.
Elongation at Break 4%25%Plasticization effect reducing matrix brittleness[3].

References

  • Citric acid, tris(2-bromoethyl) ester | C12H17Br3O7 | CID 154290 - PubChem. National Center for Biotechnology Information (NCBI). URL:[Link]

    • Introduction to Brominated Flame Retardants. Danish Environmental Protection Agency. URL:[Link]

  • Flame Retardant Mechanism: A Comprehensive Guide. KMT Industrial. URL:[Link]

  • Flame Retardants for Polyolephines. Greenchemicals. URL:[Link]

  • New development on plasticized poly(lactide): Chemical grafting of citrate on PLA by reactive extrusion. ResearchGate. URL:[Link]

  • Plasticizers Derived from Biomass Resources: A Short Review. PMC - National Institutes of Health. URL:[Link]

Sources

Exploratory

Degradation Pathways of Citric Acid, Tris(2-bromoethyl) Ester in Aqueous Solutions: A Mechanistic Guide

Executive Summary Citric acid, tris(2-bromoethyl) ester (commonly known as tris(2-bromoethyl) citrate, CAS: 127924-00-9) is a halogenated triester characterized by its central citrate backbone and three terminal 2-bromoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Citric acid, tris(2-bromoethyl) ester (commonly known as tris(2-bromoethyl) citrate, CAS: 127924-00-9) is a halogenated triester characterized by its central citrate backbone and three terminal 2-bromoethyl moieties[1]. In pharmaceutical and material science applications, understanding the aqueous stability of halogenated esters is critical for predicting shelf-life, toxicological profiles, and environmental fate.

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of tris(2-bromoethyl) citrate in aqueous solutions. By examining the competing kinetics of ester hydrolysis and alkyl halide nucleophilic substitution, this guide equips researchers with the theoretical grounding and empirical protocols necessary to isolate, quantify, and model these degradation events.

Mechanistic Degradation Pathways

In aqueous environments, tris(2-bromoethyl) citrate is subjected to two primary modes of degradation. The dominance of either pathway is heavily dictated by the pH of the solution and thermal conditions[2][3].

Pathway A: Ester Hydrolysis (The BAc2 Mechanism)

Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis[4][5]. Under alkaline conditions, the degradation proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen fission, bimolecular)[3][4].

  • Causality & Kinetics: The electronegative bromine atoms on the terminal ethyl groups exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This increases the partial positive charge ( δ+ ) on the ester carbonyl carbons, making them highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions ( OH− ).

  • Products: Complete hydrolysis yields one equivalent of citric acid and three equivalents of 2-bromoethanol[2][6].

Pathway B: Alkyl Bromide Hydrolysis (SN2 Substitution)

The 2-bromoethyl moiety itself is a reactive electrophile. Water or hydroxide ions can act as nucleophiles to displace the bromide leaving group via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[4][7].

  • Causality & Kinetics: Primary alkyl halides like the 2-bromoethyl group possess minimal steric hindrance, favoring backside attack by the nucleophile. Heat significantly accelerates this pathway[2][8].

  • Products: If this occurs prior to ester cleavage, the intermediate is tris(2-hydroxyethyl) citrate. If it occurs after ester cleavage, the previously liberated 2-bromoethanol hydrolyzes directly into ethylene glycol and hydrobromic acid (HBr)[2][7].

Pathways TBEC Tris(2-bromoethyl) citrate (Parent Compound) EstHyd Ester Hydrolysis (BAc2 Mechanism) TBEC->EstHyd pH < 2 or pH > 8 AlkHyd Alkyl Bromide Hydrolysis (SN2 Mechanism) TBEC->AlkHyd Aqueous / Heat Citric Citric Acid EstHyd->Citric BromoEtOH 2-Bromoethanol EstHyd->BromoEtOH HEC Tris(2-hydroxyethyl) citrate (Intermediate) AlkHyd->HEC EthGly Ethylene Glycol + HBr BromoEtOH->EthGly SN2 Hydrolysis HEC->EstHyd Further Hydrolysis

Fig 1: Competing degradation pathways of tris(2-bromoethyl) citrate in aqueous media.

Physicochemical & Kinetic Profiling

To successfully model the degradation, researchers must establish baseline kinetic parameters. Table 1 summarizes the expected degradation behavior based on the structural perturbers of the molecule.

Table 1: Representative Kinetic Parameters for Aqueous Degradation

Environmental ConditionPrimary MechanismDominant DegradantsRelative Reaction Rate
Acidic (pH 2.0) Acid-Catalyzed Hydrolysis (AAc2)Citric Acid, 2-BromoethanolModerate ( t1/2​≈ Days)
Neutral (pH 7.0) Neutral Hydrolysis / SN2Tris(2-hydroxyethyl) citrateVery Slow ( t1/2​≈ Months)
Alkaline (pH 10.0) Base-Catalyzed Hydrolysis (BAc2)Citrate salts, 2-BromoethanolFast ( t1/2​≈ Hours)
Thermal (80°C, pH 7) SN2 SubstitutionEthylene Glycol, HBrFast ( t1/2​≈ Hours)

Note: The generation of 2-bromoethanol is of high toxicological concern, as it is a severe irritant and systemic toxicant capable of causing respiratory distress and chemical pneumonia upon inhalation or absorption[2][9].

Experimental Workflow: Forced Degradation Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for monitoring the degradation of tris(2-bromoethyl) citrate.

Rationale for Experimental Design

We utilize a buffered aqueous system coupled with LC-MS/MS. Because the degradation products (citric acid, ethylene glycol) lack strong UV chromophores, mass spectrometry is mandatory for accurate quantitation. The protocol employs an internal standard (IS) to correct for matrix effects and ionization suppression, ensuring the trustworthiness of the kinetic data.

Step-by-Step Methodology

Step 1: Preparation of Stock and Buffer Solutions

  • Synthesize or procure tris(2-bromoethyl) citrate (Reference standard purity 98%).

  • Prepare a 10 mg/mL primary stock solution in MS-grade Acetonitrile (to prevent premature aqueous hydrolysis).

  • Prepare three aqueous buffer systems:

    • Acidic: 50 mM Potassium Phosphate, pH 2.0.

    • Neutral: 50 mM HEPES, pH 7.4.

    • Alkaline: 50 mM Sodium Borate, pH 10.0.

Step 2: Incubation and Sampling (The Kinetic Run)

  • Spike the primary stock into each buffer to achieve a final working concentration of 10 μ g/mL (ensure organic solvent content remains <5% to maintain aqueous thermodynamic properties).

  • Incubate the solutions in a thermoshaker at 40°C ± 0.5°C.

  • Extract 100 μ L aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

Step 3: Quenching (Self-Validating Step)

  • Crucial Causality: Hydrolysis must be instantaneously halted to capture an accurate kinetic snapshot.

  • Quench the alkaline samples by adding 10 μ L of 1M HCl. Quench the acidic samples with 10 μ L of 1M NaOH. Neutral samples are quenched by a 1:1 dilution with ice-cold Acetonitrile.

  • Spike all quenched samples with 10 μ L of an isotopically labeled Internal Standard (e.g., Citric Acid- d4​ ).

Step 4: LC-MS/MS Analysis

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Electrospray Ionization (ESI) in both positive (for 2-bromoethanol) and negative (for citric acid) modes. Monitor the parent mass transition for tris(2-bromoethyl) citrate ( [M+H]+ approx. m/z 512.9)[1][10].

Workflow Prep 1. Sample Prep 10 µg/mL in Buffers Incubate 2. Incubation pH 2, 7.4, 10 at 40°C Prep->Incubate Quench 3. Quenching Neutralize & Add IS Incubate->Quench Analyze 4. LC-MS/MS Quantify Parent/Degradants Quench->Analyze Data 5. Kinetic Modeling Determine t(1/2) Analyze->Data

Fig 2: Standardized workflow for forced degradation and kinetic analysis.

Conclusion

The degradation of citric acid, tris(2-bromoethyl) ester in aqueous solutions is a multi-pathway process dominated by BAc2 ester hydrolysis in alkaline conditions and SN2 nucleophilic substitution at elevated temperatures. Because the primary degradation product, 2-bromoethanol, exhibits significant toxicity[2][9], understanding and controlling the aqueous stability of this compound is paramount for safe handling and formulation. By employing rigorously quenched, IS-calibrated LC-MS/MS workflows, researchers can accurately map these kinetic pathways and ensure the integrity of their stability-indicating assays.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa.gov.
  • The Hydrolysis of Esters - Chemistry LibreTexts. libretexts.org.
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. libretexts.org.
  • Citric acid, tris(2-bromoethyl) ester | C12H17Br3O7 | CID 154290 - PubChem. nih.gov.
  • TRIS(2-BROMOETHYL) CITRATE - gsrs. nih.gov.
  • 2-BROMOETHANOL - CAMEO Chemicals - NOAA. noaa.gov.
  • Cas 540-51-2,2-Bromoethanol - LookChem. lookchem.com.
  • The toxicity of 2-bromoethanol - ChemicalBook. chemicalbook.com.
  • a) CH_2=CH_2 \xrightarrow{Br_2/H_2O} A \xrightarrow{KOH(aq)} B Ident.. - Filo. askfilo.com.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Optimizing GC-MS parameters for accurate Citric acid, tris(2-bromoethyl) ester detection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to quantify heavy, thermally labile halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to quantify heavy, thermally labile halogenated compounds.

Detecting Citric acid, tris(2-bromoethyl) ester (TBE-Citrate) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a "perfect storm" of analytical challenges. The molecule (C₁₂H₁₇Br₃O₇, MW ~513 g/mol ) combines a highly thermolabile citric acid backbone with heavy, adsorptive, and electronegative brominated ester arms. Standard GC-MS methods will almost certainly result in thermal degradation, severe peak tailing, and complete loss of the molecular ion.

This guide provides field-proven, mechanistically grounded solutions to optimize your GC-MS parameters for accurate TBE-Citrate detection.

Core Analytical Workflow

To successfully analyze TBE-Citrate, we must completely rethink the standard GC-MS approach. The workflow below illustrates the necessary shift from standard isothermal/EI methods to a cold-injection, fast-elution, soft-ionization strategy.

GCMS_Workflow cluster_0 1. Injection & Transfer cluster_1 2. Chromatographic Separation cluster_2 3. MS Detection N1 Programmable Temperature Vaporizing (PTV) Inlet N2 Ultra-Inert Deactivated Liner (Single Taper) N1->N2 Prevent Thermal Degradation N3 Thin-Film UI Column (e.g., 15m x 0.25mm x 0.10µm) N2->N3 Carrier Gas (Helium) N4 Aggressive Oven Ramp (>20°C/min) N3->N4 Minimize Residence Time N5 Electron Capture Negative Ionization (ECNI) N4->N5 Transfer Line (280°C) N6 SIM Mode Acquisition (m/z 79, 81) N5->N6 Maximize Sensitivity for Halogens

Figure 1: Optimized GC-MS workflow for thermally labile brominated esters.

Troubleshooting & FAQs

Q1: Why am I seeing a massive baseline rise and multiple broad peaks instead of a single peak for TBE-Citrate? The Causality: You are witnessing thermal degradation. Citric acid and its derivatives exhibit severe melting/desolvation instability and will undergo dehydration, decarboxylation, and oligomerization when exposed to high temperatures [1]. If your GC inlet is set to a standard isothermal 250°C, the TBE-Citrate is degrading into aconitic acid derivatives before it even reaches the column. The Solution: Abandon isothermal splitless injection. Utilize a Programmable Temperature Vaporizing (PTV) inlet or Cool On-Column Injection (OCI). By injecting the sample at 60°C and rapidly ramping the inlet temperature (e.g., 600°C/min) concurrently with the carrier gas flow, you transfer the intact ester to the column dynamically, bypassing the thermodynamic window for degradation.

Q2: I have fixed the degradation issue, but my sensitivity is incredibly low. I cannot find the molecular ion (m/z 513) using standard 70 eV Electron Ionization (EI). The Causality: Standard 70 eV EI is a "hard" ionization technique. Heavy brominated aliphatic esters shatter under this energy. The energy exceeds the bond dissociation energy of the C-Br and ester bonds, resulting in the complete loss of the molecular ion and yielding only non-specific, low-mass hydrocarbon fragments. The Solution: Switch your MS source to Electron Capture Negative Ionization (ECNI) (also referred to as NCI) [2]. By introducing a reagent gas like methane, the 70 eV electrons are thermalized (slowed down). The highly electronegative bromine atoms on TBE-Citrate act as a sponge, capturing these thermal electrons through resonance capture [3]. This soft ionization technique prevents fragmentation of the core structure and yields a massive abundance of bromide ions (m/z 79 and 81) or the intact [M-Br]⁻ pseudo-molecular ion, increasing sensitivity by up to 100-fold[4].

Q3: My peak shape is severely tailing, and the response drops after 5-10 injections. What is happening? The Causality: Brominated compounds are highly susceptible to adsorption on active sites (exposed silanols) within the glass liner, gold seal, or the head of the capillary column. Over time, matrix buildup exacerbates this effect. The Solution: The entire sample pathway must be passivated. Use an Ultra-Inert (UI) single-taper liner with deactivated glass wool. Furthermore, trim 10-15 cm from the front of your GC column daily, or use a 1-meter deactivated fused silica guard column to trap non-volatile matrix components before they reach the analytical phase.

Parameter Optimization Matrix

To summarize the causality of our method development, compare the sub-optimal standard parameters against the optimized parameters required for TBE-Citrate in the table below.

ParameterStandard (Sub-optimal)Optimized SettingMechanistic Rationale
Inlet Temperature Isothermal 250°CPTV (60°C → 280°C)Prevents thermal degradation of the labile citric acid backbone prior to column transfer.
Column Dimensions 30m × 0.25mm × 0.25µm15m × 0.25mm × 0.10µmShorter length and thinner film minimize residence time and thermal exposure of the heavy ester.
Ionization Mode Electron Ionization (EI)ECNI (Methane reagent)EI over-fragments the ester; ECNI leverages bromine's electronegativity for a 100x sensitivity boost.
Injection Solvent Dichloromethane (DCM)Hexane or IsooctaneHalogenated solvents quench the ECNI electron plasma, blinding the detector to the analyte.
Carrier Gas Flow 1.0 mL/min (Constant)1.8 mL/min (Constant)Higher linear velocity sweeps the heavy analyte through the column faster, reducing peak tailing.
Self-Validating Experimental Protocol: ECNI GC-MS for TBE-Citrate

To ensure reproducibility and analytical integrity, follow this step-by-step methodology. This protocol includes a self-validating system suitability step to confirm plasma health before injecting precious samples.

Phase 1: System Suitability & Plasma Validation

  • Solvent Verification: Ensure your sample is reconstituted in a strictly non-halogenated solvent (e.g., LC-MS grade Hexane). Crucial: Even trace amounts of DCM or Chloroform will deplete the thermal electrons in the ECNI source.

  • Plasma Health Check: Inject 1 µL of a known brominated standard (e.g., Octafluoronaphthalene (OFN) or a PBDE standard like BDE-47) at 10 pg/µL.

  • Validation Gate: You must observe a Signal-to-Noise (S/N) ratio of >1000:1 for the target ion. If S/N is low, check for air/water leaks or residual halogenated solvents in the system. Do not proceed until this is resolved.

Phase 2: GC Chromatographic Separation 4. Column Installation: Install a thin-film, high-temperature column (e.g., DB-5HT or Rxi-5Sil MS, 15m × 0.25mm × 0.10µm). 5. PTV Injection: Inject 1 µL of the sample into a PTV inlet set to 60°C. Hold for 0.1 min, then ramp at 600°C/min to 280°C. 6. Oven Program:

  • Initial: 80°C (Hold 1 min).

  • Ramp 1: 25°C/min to 200°C.

  • Ramp 2: 15°C/min to 300°C (Hold 3 mins to bake out the column).

Phase 3: MS Detection (ECNI) 7. Source Configuration: Set the MS transfer line to 280°C. Set the ECNI ion source temperature to 150°C. (Note: A cooler source temperature favors electron capture efficiency for brominated compounds). 8. Reagent Gas: Introduce Methane (CH₄) reagent gas. Tune the flow to achieve a source pressure of approximately 1.5 - 2.0 × 10⁻⁴ Torr (or ~40% flow depending on the manufacturer's tuning gas parameters). 9. Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 79 and m/z 81 (the two stable isotopes of Bromine, which will appear in a ~1:1 ratio) with a dwell time of 50 ms per ion.

References
  • Thermal Behavior and Infrared Absorbance Bands of Citric Acid MDPI URL: [Link]

  • Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 single quadrupole GC-MS system GCMS.cz URL:[Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives National Institutes of Health (NIH) / PMC URL: [Link]

  • Optimization of congener-specific analysis of 40 polybrominated diphenyl ethers by gas chromatography/mass spectrometry National Institutes of Health (NIH) / PubMed URL: [Link]

Optimization

Reducing byproducts during the esterification of Citric acid, tris(2-bromoethyl) ester

Welcome to the technical support guide for the synthesis of Citric acid, tris(2-bromoethyl) ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Citric acid, tris(2-bromoethyl) ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Isolating and Resolving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and purification of tris(2-bromoethyl) citrate.

Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate that are not the starting material or the desired product. What's happening?

Possible Cause: The formation of multiple byproducts is a common reason for low yields. In the esterification of citric acid with 2-bromoethanol, several side reactions can occur, primarily driven by reaction temperature and the choice of catalyst.

In-Depth Explanation:

  • Incomplete Esterification: Citric acid is a tricarboxylic acid, and the reaction proceeds stepwise to form the mono-, di-, and finally the tri-ester.[1] If the reaction does not go to completion, you will have a mixture of these partially esterified products.

  • Dehydration of Citric Acid: At temperatures exceeding 150°C, citric acid can dehydrate to form aconitic acid.[2] Aconitic acid can then be esterified to form aconitate esters, which are common impurities.

  • Ether Formation: Acid catalysts, particularly strong mineral acids like sulfuric acid, can promote the intermolecular dehydration of 2-bromoethanol to form bis(2-bromoethyl) ether.[3]

  • Elimination Reactions: The bromoethyl group is susceptible to elimination reactions, especially in the presence of a base or at elevated temperatures, which can lead to the formation of vinyl esters and other unsaturated byproducts.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[4] This will help you determine the optimal reaction time to maximize the formation of the tri-ester while minimizing byproduct formation.

  • Temperature Control: Maintain the reaction temperature below 150°C to prevent the formation of aconitic acid.[2] A temperature range of 100-130°C is often recommended for the initial phase of the esterification.[2]

  • Catalyst Selection: Consider using a milder catalyst than concentrated sulfuric acid. p-Toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin can be effective alternatives that often lead to fewer side reactions.[5][6]

  • Molar Ratio: Employing a slight excess of 2-bromoethanol can help drive the reaction towards the formation of the tri-ester. However, a large excess can increase the likelihood of ether formation. Experiment with different molar ratios of citric acid to 2-bromoethanol to find the optimal balance.

Q2: My final product is colored, even after purification. What is causing the coloration, and how can I remove it?

Possible Cause: Color in the final product is often due to high-boiling point, colored byproducts or degradation products formed during the reaction or workup.

In-Depth Explanation:

The extended heating required for esterification can lead to the formation of complex, high-molecular-weight byproducts that are often colored. Additionally, residual acid catalyst can cause charring and decomposition at elevated temperatures during distillation.

Troubleshooting Steps:

  • Neutralization: Before distillation, it is crucial to neutralize any residual acid catalyst. This can be done by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[7]

  • Decolorization with Activated Carbon: Treatment with activated carbon is an effective method for removing colored impurities.[7] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter to remove the carbon.

  • Vacuum Distillation: Purifying the product by vacuum distillation is essential. The reduced pressure allows the product to distill at a lower temperature, minimizing thermal decomposition.[7]

Q3: I see an unexpected peak in my NMR/GC-MS analysis. How can I identify it?

Possible Cause: The unexpected peak is likely a byproduct from one of the side reactions mentioned previously.

Identification Strategy:

  • Mass Spectrometry (MS): GC-MS or LC-MS will provide the mass-to-charge ratio (m/z) of the impurity. This information is critical for determining its molecular weight and proposing a possible chemical formula.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy will provide detailed structural information to confirm its identity.[8]

  • Reference Standards: The most definitive way to identify an impurity is to compare its retention time and mass spectrum with that of a certified reference standard.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of tris(2-bromoethyl) citrate.

Q1: What are the most common byproducts in the esterification of citric acid with 2-bromoethanol?

The most prevalent byproducts include:

  • Mono- and Di-esters of Citric Acid: Resulting from incomplete esterification.[1]

  • Tris(2-bromoethyl) Aconitate: Formed from the dehydration of citric acid followed by esterification.[2]

  • Bis(2-bromoethyl) Ether: Arises from the acid-catalyzed self-condensation of 2-bromoethanol.[3]

Q2: How can I optimize the reaction to minimize byproduct formation?

Optimization involves a multi-faceted approach:

  • Staged Temperature Profile: A three-stage heating process can be beneficial. Start at a lower temperature (100-130°C) for the initial autocatalyzed esterification, then add the catalyst and increase the temperature, and finally maintain the peak temperature while potentially adding more anhydrous alcohol to drive the reaction to completion.[2]

  • Use of an Entrainer: To remove the water formed during the reaction and shift the equilibrium towards the products, an azeotropic entrainer like toluene or heptane can be used with a Dean-Stark apparatus.

  • Catalyst Choice: While strong acids like sulfuric acid are effective, they can also promote side reactions.[9] Consider using p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin for a cleaner reaction profile.[5][6]

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the disappearance of starting materials and the appearance of the product and byproducts.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify major impurities if their concentrations are high enough.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the broad carboxylic acid O-H stretch and the appearance of the ester C=O stretch.[5]

III. Optimized Experimental Protocol

This protocol outlines a method for the esterification of citric acid with 2-bromoethanol designed to minimize byproduct formation.

Materials:

  • Citric acid (anhydrous)

  • 2-Bromoethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add citric acid (1.0 eq), 2-bromoethanol (3.3 eq), and toluene (as the azeotropic solvent).

  • Initial Reflux: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue until no more water is collected.

  • Catalyst Addition: Cool the reaction mixture slightly and add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Continued Reflux: Resume heating to reflux and continue to collect water until the reaction is complete (as monitored by TLC or HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Decolorization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of activated carbon and stir for 30 minutes. Filter through a pad of celite and wash with the same solvent.

  • Purification: Concentrate the filtrate and purify the resulting oil by vacuum distillation to obtain the pure tris(2-bromoethyl) citrate.

IV. Data Summary and Visualization

Table 1: Key Parameters for Minimizing Byproducts
ParameterRecommended ConditionRationale
Temperature 100-140°CAvoids dehydration of citric acid to aconitic acid.[2]
Catalyst p-Toluenesulfonic acid or ion-exchange resinMilder conditions reduce side reactions compared to sulfuric acid.[5][6]
Reactant Ratio Slight excess of 2-bromoethanolDrives the reaction to completion.
Water Removal Azeotropic distillation with a Dean-Stark trapShifts the equilibrium towards the product side.
Diagram 1: Reaction Pathways

Esterification_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions CitricAcid Citric Acid MonoDiEsters Mono- and Di-esters CitricAcid->MonoDiEsters + 2-Bromoethanol (Incomplete Reaction) AconiticAcid Aconitic Acid CitricAcid->AconiticAcid > 150°C (Dehydration) Bromoethanol 2-Bromoethanol EtherByproduct Bis(2-bromoethyl) Ether Bromoethanol->EtherByproduct Acid Catalyst (Self-condensation) DesiredProduct Tris(2-bromoethyl) Citrate MonoDiEsters->DesiredProduct + 2-Bromoethanol (Completion) AconitateEster Aconitate Ester Byproduct AconiticAcid->AconitateEster + 2-Bromoethanol

Sources

Reference Data & Comparative Studies

Validation

Inter-laboratory validation of Citric acid, tris(2-bromoethyl) ester testing protocols

Inter-Laboratory Validation and Performance Comparison of Citric Acid, Tris(2-bromoethyl) Ester Testing Protocols As a Senior Application Scientist overseeing extractables, leachables, and environmental monitoring workfl...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation and Performance Comparison of Citric Acid, Tris(2-bromoethyl) Ester Testing Protocols

As a Senior Application Scientist overseeing extractables, leachables, and environmental monitoring workflows, I frequently encounter analytical discrepancies when quantifying complex halogenated additives. Citric acid, tris(2-bromoethyl) ester (TBEC)—a specialized brominated ester utilized in polymer formulations and flame-retardant applications—presents a unique analytical challenge due to its molecular bulk and thermal lability[1].

This guide provides an objective, data-driven comparison of testing protocols for TBEC against two common alternatives: Tris(2-chloroethyl) phosphate (TCEP) (a chlorinated flame retardant) and Tributyl citrate (TBC) (a non-halogenated plasticizer). By examining inter-laboratory validation data, we will establish a self-validating LC-MS/MS methodology that overcomes the limitations of traditional GC-MS techniques[2].

The Analytical Challenge: Mechanistic Causality

The quantification of brominated organic compounds requires a deep understanding of their physicochemical behavior under instrumental stress. TBEC (C12H17Br3O7, MW: 512.97 g/mol ) contains three ester linkages and three terminal bromine atoms[1].

When subjected to traditional Gas Chromatography-Mass Spectrometry (GC-MS), TBEC undergoes severe thermal degradation. The high temperatures in the GC injection port (>250°C) induce rapid dehydrobromination (loss of HBr) and ester cleavage. This results in severe peak tailing, loss of the intact molecular ion, and ultimately, poor inter-laboratory reproducibility.

In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) operates at much lower temperatures, preserving the intact molecule. For self-validating accuracy, the use of stable isotope-labeled internal standards (e.g., TCEP-d12 or 13C-labeled analogs) is mandatory to correct for matrix-induced ion suppression inherent to ESI[3].

Pathway TBEC TBEC (Intact) m/z 512.97 Heat Thermal Stress (>250°C in GC Injector) TBEC->Heat Degradation1 Loss of HBr (Dehydrobromination) Heat->Degradation1 Degradation2 Ester Cleavage (Citric Acid Core Breakdown) Heat->Degradation2 Artifacts Analytical Artifacts (Unreliable Quantification) Degradation1->Artifacts Degradation2->Artifacts

Fig 1: Thermal degradation pathways of TBEC under standard GC-MS conditions.

Comparative Analysis: TBEC vs. TCEP vs. TBC

To objectively evaluate the analytical performance of TBEC, we compared it against TCEP and TBC across three independent laboratories. The goal was to assess recovery rates and precision when extracting these compounds from a complex aqueous matrix (e.g., polymer leachate).

Table 1: Physicochemical & Analytical Profile Comparison
CompoundChemical ClassMW ( g/mol )Thermal StabilityPreferred Analytical MethodPrimary Analytical Challenge
TBEC Brominated Ester512.97LowLC-MS/MS (ESI+)Severe debromination in GC; requires adduct formation in LC.
TCEP Chlorinated Phosphate285.49ModerateLC-MS/MS (ESI+)Matrix effects in ESI requiring deuterated internal standards.
TBC Non-halogenated Ester360.44HighGC-MS or LC-MSReadily analyzed; minimal challenges.
Table 2: Inter-Laboratory Validation Data (n=3 Labs, LC-MS/MS Method)

Samples were spiked at 50 ng/L in an aqueous matrix. Data represents the mean of 5 replicates per lab.

AnalyteLab 1 Recovery (%)Lab 2 Recovery (%)Lab 3 Recovery (%)Mean Recovery (%)Inter-Lab RSD (%)
TBEC 92.489.194.592.0 2.9%
TCEP 98.196.599.297.9 1.4%
TBC 99.598.8101.299.8 1.2%

Data Insight: While TBC and TCEP show near-perfect recovery, TBEC exhibits a slightly lower mean recovery (92.0%) and higher variance (2.9% RSD). This is directly attributable to its high hydrophobicity, which can lead to minor adsorptive losses on glassware during sample preparation. However, an RSD of <5% confirms that the LC-MS/MS protocol is highly robust and suitable for regulatory submissions.

Validated Experimental Protocol (LC-MS/MS)

To ensure a self-validating system, every step of this protocol is designed with a mechanistic purpose. This workflow guarantees that any signal loss is accounted for by the internal standard, ensuring absolute trustworthiness in the final quantification[3].

Step 1: Sample Preparation & Isotope Spiking

  • Action: Aliquot 100 mL of the sample matrix. Immediately spike with 50 ng/L of a stable isotope-labeled internal standard (e.g., TCEP-d12).

  • Causality: The internal standard shares the exact physicochemical properties of the analytes. It will experience identical extraction losses and matrix-induced ion suppression in the MS source, allowing the software to normalize the response ratio and validate the recovery automatically.

Step 2: Solid Phase Extraction (SPE)

  • Action: Condition a C18 SPE cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water. Load the spiked sample at a flow rate of 2 mL/min. Wash with 2 mL of 5% methanol in water. Elute with 5 mL of pure methanol.

  • Causality: The hydrophobic C18 stationary phase strongly retains the non-polar TBEC and TCEP. The 5% methanol wash removes highly polar salts and matrix interferences that would otherwise cause severe ion suppression during electrospray ionization.

Step 3: Reconstitution & LC-MS/MS Analysis

  • Action: Evaporate the methanolic eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 1 mL of Mobile Phase A (Water with 2 mM ammonium formate).

  • Chromatography: Inject 5 µL onto a C18 column (100 mm × 2.1 mm, 3.0 µm). Run a gradient from 20% Mobile Phase B (Methanol) to 100% B over 8 minutes.

  • Mass Spectrometry: Operate in ESI Positive mode.

  • Causality: The addition of 2 mM ammonium formate is the most critical step for TBEC. Because the bare molecular ion of TBEC is highly unstable, the ammonium ions force the formation of a stable [M+NH4]+ adduct (m/z ~530.9), which is then isolated in the first quadrupole for targeted fragmentation.

Workflow A Matrix Sample (Spiked with Internal Standard) B Solid Phase Extraction (C18 Cartridge) A->B C Elution & Reconstitution (Ammonium Formate Buffer) B->C D LC-MS/MS (ESI+) Targeted Quantification C->D Preferred E GC-MS (EI) Alternative C->E High Temp F High Recovery Intact [M+NH4]+ Ion Detected D->F G Thermal Degradation Signal Loss E->G

Fig 2: Comparative analytical workflow for TBEC, highlighting LC-MS/MS superiority over GC-MS.

Conclusion

For researchers and drug development professionals evaluating Citric acid, tris(2-bromoethyl) ester (TBEC) against alternatives like TCEP or TBC, the choice of analytical protocol is as critical as the choice of the compound itself. While TBC offers the easiest analytical pathway, TBEC provides specialized performance that can be accurately quantified only when thermal degradation is avoided. By utilizing SPE cleanup, ammonium formate-assisted LC-MS/MS, and isotopic internal standards, laboratories can achieve >90% recovery with exceptional inter-laboratory precision.

References

  • National Center for Biotechnology Information (NIH). "Citric acid, tris(2-bromoethyl) ester | C12H17Br3O7 | CID 154290 - PubChem".
  • BenchChem. "Application Note: Quantitative Analysis of Tris(2-chloroethyl) phosphate (TCEP) in Environmental Water Samples using TRIS-d11 as Internal Standard".
  • MDPI Applied Sciences. "Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Citric acid, tris(2-bromoethyl) ester

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing you with a mechanistic understanding of how to safely handle Citric acid, tris(2-bromoethyl) ester . By understa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing you with a mechanistic understanding of how to safely handle Citric acid, tris(2-bromoethyl) ester . By understanding the why behind these safety measures, your laboratory can build a resilient, self-validating culture of chemical safety.

Chemical Profile & Mechanistic Toxicology

Citric acid, tris(2-bromoethyl) ester (CAS: 127924-00-9) is a tri-esterified halogenated organic compound (Formula: C12H17Br3O7)[1]. While citrates are generally benign, the addition of three bromoethyl moieties fundamentally alters the molecule's hazard profile.

The Causality of the Hazard: The carbon-bromine bonds in the bromoethyl groups are highly polarized. Bromine acts as an excellent leaving group, transforming the adjacent carbon into a potent electrophile. If this compound breaches your protective barriers and contacts the skin or is inhaled, it undergoes rapid nucleophilic substitution (SN2) with biological nucleophiles—specifically the nitrogenous bases in your DNA and the sulfhydryl groups in cellular proteins. This alkylation process is the primary driver of the compound's mutagenic and cytotoxic risks.

G A Tris(2-bromoethyl) Citrate (Electrophile) B C-Br Bond Polarization (Br- as Leaving Group) A->B Aqueous environment D Covalent Alkylation (SN2 Reaction) B->D Nucleophilic attack C Biological Nucleophile (DNA/Protein) C->D Donates electron pair E Cellular Toxicity / Mutagenesis D->E Adduct formation

Mechanistic pathway of bromoethyl-induced cellular alkylation and toxicity.

Quantitative Operational Parameters

To establish a baseline for safe handling, all critical quantitative data regarding the physical properties and required engineering controls are summarized below.

ParameterSpecificationOperational Rationale
Molecular Weight 512.97 g/mol High molecular weight reduces volatility, but aerosolization remains a risk during agitation.
Storage Temperature 2–8 °C (Refrigerated)Prevents thermal degradation and spontaneous hydrolysis of the ester bonds.
Fume Hood Face Velocity 80–100 fpmEnsures sufficient negative pressure to capture any volatilized halogenated organics.
Glove Breakthrough (Nitrile) > 240 minutes (8 mil)Provides a sufficient temporal window for experimental execution and safe doffing.
Glove Breakthrough (Latex) < 10 minutesUnsafe. Rapid permeation traps the alkylating agent against the skin.

The Personal Protective Equipment (PPE) Ecosystem

Selecting PPE is not a passive checklist; it is the active construction of a defensive ecosystem. In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[2], a documented hazard assessment dictates that standard laboratory latex is insufficient for halogenated esters.

The Causality of Material Selection: Halogenated organic compounds act as non-polar solvents that rapidly degrade the structural integrity of natural rubber latex. If Tris(2-bromoethyl) citrate permeates a latex glove, the micro-environment between the glove and the skin traps the chemical, preventing evaporation and accelerating dermal absorption. Therefore, heavy-duty nitrile or neoprene must be utilized to provide the necessary steric and chemical barrier.

PPE ComponentMaterial / StandardReplacement Frequency
Primary (Inner) Gloves Nitrile (4-6 mil), brightly coloredEvery 2 hours, or immediately upon outer glove failure.
Secondary (Outer) Gloves Heavy-duty Nitrile or Neoprene (8+ mil)After every distinct experimental workflow or upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesReusable; clean with appropriate solvent post-use.
Body Protection Fluid-resistant, tight-cuffed Lab CoatLaunder weekly; replace immediately if splashed.

Self-Validating Standard Operating Procedures (SOPs)

The following step-by-step methodologies incorporate self-validating mechanisms, ensuring that the safety systems are actively functioning before and during chemical exposure, aligning with the guidelines set forth in Prudent Practices in the Laboratory[3].

Protocol A: Pre-Operational Fume Hood Validation
  • Activate the fume hood exhaust and verify the digital monitor reads an inflow velocity of 80–100 feet per minute (fpm).

  • Self-Validation Step: Tape a 1-inch strip of delicate task wipe (e.g., Kimwipe) to the bottom edge of the sash. If the wipe is pulled steadily inward without fluttering outward, directional laminar airflow is confirmed.

  • Clear all non-essential equipment from the hood to prevent airflow turbulence and dead zones where heavy halogenated vapors could accumulate.

Protocol B: The Double-Glove Integrity Donning Sequence
  • Inspect the primary (inner) brightly colored nitrile gloves by trapping air inside and squeezing to check for microscopic leaks. Don the inner gloves.

  • Don a fluid-resistant laboratory coat, ensuring the knit cuffs are pulled completely over the inner gloves.

  • Don the secondary (outer) heavy-duty nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Self-Validation Step: By wearing a brightly colored inner glove under a contrasting outer glove, any micro-tears or chemical degradation in the outer layer become immediately visually apparent. If the outer glove is compromised, you can safely doff it while the inner glove maintains the protective barrier.

Waste Management & Disposal Plan

Because Tris(2-bromoethyl) citrate contains halogens, it falls under strict environmental regulations and cannot be disposed of via standard organic waste streams. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) lowers the flash point and complicates the high-temperature incineration process required to safely destroy carbon-halogen bonds, violating EPA hazardous waste guidelines[4].

Protocol C: Halogenated Waste Segregation
  • Designate a chemically compatible high-density polyethylene (HDPE) waste carboy strictly labeled for "Halogenated Organic Waste."

  • Segregate all liquid waste, contaminated pipette tips, and reaction vessels that contacted the chemical into this specific stream.

  • Log the exact volume of waste added to the manifest immediately to maintain an accurate, real-time inventory for EPA compliance.

G A Primary Container (Storage at 2-8°C) B Engineering Control (Fume Hood Setup) A->B Transfer container C PPE Donning (Double Nitrile, Coat, Goggles) B->C Verify 80-100 fpm airflow D Experimental Execution (Synthesis/Assay) C->D Handle active chemical E Waste Segregation (Halogenated Stream) D->E Collect liquid/solid waste F EPA Compliant Disposal (Incineration) E->F Manifest as Halogenated Waste

End-to-end operational workflow and halogenated waste disposal pathway.

References

  • Title: TRIS(2-BROMOETHYL) CITRATE - Global Substance Registration System (GSRS) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Personal Protective Equipment - General Requirements (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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